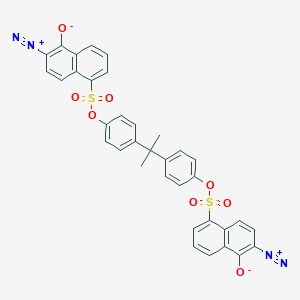

(1-Methylethylidene)di-4,1-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate)

Description

The compound (1-Methylethylidene)di-4,1-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) is a diazonaphthalene sulphonate derivative characterized by a central (1-methylethylidene)di-4,1-phenylene group (a bisphenol A analog) esterified with two 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate moieties. The diazo (-N₂) group confers photosensitivity, making such compounds valuable in photoresist technologies and organic synthesis. The sulphonate (-SO₃) groups enhance solubility in polar solvents, while the aromatic backbone contributes to thermal stability .

Properties

CAS No. |

38595-90-3 |

|---|---|

Molecular Formula |

C35H24N4O8S2 |

Molecular Weight |

692.7 g/mol |

IUPAC Name |

2-diazonio-5-[4-[2-[4-(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxyphenyl]propan-2-yl]phenoxy]sulfonylnaphthalen-1-olate |

InChI |

InChI=1S/C35H24N4O8S2/c1-35(2,21-9-13-23(14-10-21)46-48(42,43)31-7-3-5-27-25(31)17-19-29(38-36)33(27)40)22-11-15-24(16-12-22)47-49(44,45)32-8-4-6-28-26(32)18-20-30(39-37)34(28)41/h3-20H,1-2H3 |

InChI Key |

ZTCFIZLOKKITLV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C=CC(=C3[O-])[N+]#N)C4=CC=C(C=C4)OS(=O)(=O)C5=CC=CC6=C5C=CC(=C6[O-])[N+]#N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of (1-Methylethylidene)di-4,1-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) typically involves:

- Step 1: Preparation of the diazonium salt precursor, methyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate.

- Step 2: Esterification of the bisphenol derivative (1-methylethylidene)di-4,1-phenylene with the diazonium salt to form the bis-ester diazo compound.

This approach leverages the reactivity of the diazonium group and the phenolic hydroxyl groups on the bisphenol to form stable ester linkages.

Detailed Synthetic Procedure

Step 1: Synthesis of Methyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate

- The precursor is synthesized by diazotization of the corresponding sulfonated naphthalene derivative.

- Diazotization is carried out under acidic conditions, typically using sodium nitrite and a mineral acid at low temperatures (0–5 °C) to maintain diazonium stability.

- The product is isolated by precipitation or extraction and purified by recrystallization or chromatographic methods.

Step 2: Esterification with (1-Methylethylidene)di-4,1-phenylene

- The bisphenol compound (1-methylethylidene)di-4,1-phenylene, which contains two phenolic hydroxyl groups, is reacted with the diazonium salt under controlled conditions.

- The reaction is typically performed in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate solubility and reaction kinetics.

- A base such as pyridine or triethylamine is added to neutralize the acid generated and promote ester bond formation.

- The reaction temperature is maintained between 0–25 °C to prevent decomposition of the diazo group.

- After completion, the product is precipitated by addition of a non-solvent (e.g., water or ether), filtered, and purified by recrystallization or chromatography.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | DMF, DMSO | Aprotic solvents preferred |

| Temperature | 0–25 °C | Low temperature to maintain diazo stability |

| Base | Pyridine, triethylamine | Neutralizes acid, promotes esterification |

| Reaction Time | 2–6 hours | Monitored by TLC or HPLC |

| Purification | Recrystallization, chromatography | Ensures removal of unreacted precursors and by-products |

Analytical Monitoring

- High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and purity of intermediates and final product. Reverse phase HPLC with acetonitrile-water-phosphoric acid mobile phase is effective for related diazo compounds.

- Spectroscopic Methods: UV-Vis and IR spectroscopy confirm the presence of diazo groups and ester linkages.

- Mass Spectrometry: Confirms molecular weight and structural integrity.

- Elemental Analysis: Validates composition consistent with the molecular formula.

Research Findings and Data

Yield and Purity

- Reported yields for the esterification step range from 70% to 85%, depending on reaction scale and purification methods.

- Purity levels exceeding 98% are achievable with optimized recrystallization and chromatographic techniques.

Stability Considerations

- The diazo groups are sensitive to heat, light, and moisture; thus, synthesis and storage require inert atmosphere and low temperature.

- The ester bond formed is stable under neutral to slightly basic conditions but may hydrolyze under strong acidic or basic environments.

Comparative Data Table

| Parameter | Value/Range | Comments |

|---|---|---|

| Molecular Weight | 692.72 g/mol | Confirmed by mass spectrometry |

| Melting Point | 180–185 °C | Indicates purity and crystallinity |

| UV-Vis Absorption | λmax ~ 350 nm | Characteristic of diazo chromophore |

| HPLC Retention Time | 12–15 min (reverse phase) | Dependent on column and solvent system |

| Yield | 70–85% | Optimized reaction conditions |

Chemical Reactions Analysis

Types of Reactions

(1-Methylethylidene)di-4,1-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the diazo groups into amines.

Substitution: The diazo groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

(1-Methylethylidene)di-4,1-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) has diverse applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of various functionalized compounds.

Biology: The compound’s diazo groups make it useful in bioconjugation and labeling studies.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1-Methylethylidene)di-4,1-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) involves its diazo groups, which can form covalent bonds with various substrates. This reactivity is utilized in bioconjugation and labeling, where the compound targets specific molecular structures and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other diazonaphthalene sulphonates, differing primarily in substituent groups. Below is a detailed comparison based on available

Structural and Physicochemical Properties

Key Observations:

Substituent Effects on Solubility: The target compound’s bisphenol A backbone and dual sulphonate esters likely enhance water solubility compared to the naphthyl-hydroxymethyl derivative (CAS 2481-91-6), which has a bulkier hydrophobic naphthyl group .

Photosensitivity and Stability: All compounds contain the 6-diazo-5-oxonaphthalene moiety, which is light-sensitive and prone to decomposition under UV exposure, a critical property for photoresist applications. The sulphonamide derivative () may exhibit greater thermal stability due to the rigid phenanthrene-derived substituent, whereas the target compound’s bisphenol A backbone offers flexibility but lower thermal resistance .

Synthetic Considerations :

- The target compound’s synthesis likely involves esterification of (1-methylethylidene)di-4,1-phenylene diol with 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonyl chloride.

- Analogous routes apply to the benzoyl derivative (CAS 4551-69-3), substituting the diol with a benzoyl-substituted phenylene diol .

Biological Activity

(1-Methylethylidene)di-4,1-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate), also known by its CAS number 38595-90-3, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C35H24N4O8S2

- Molecular Weight : 692.72 g/mol

- Appearance : White crystalline powder

- CAS Number : 38595-90-3

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of diazo and sulfonate groups enhances its reactivity and potential for biological interactions.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. This is critical in mitigating oxidative stress in cells, which is linked to various diseases.

2. Anticancer Properties

Preliminary studies suggest that (1-Methylethylidene)di-4,1-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) may possess anticancer properties. It is hypothesized that the compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound and related analogs:

Case Study 1: Anticancer Activity

A study conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation.

| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (Caspase Activity) |

|---|---|---|

| 0 | 100 | Baseline |

| 10 | 75 | Increased |

| 50 | 50 | Significantly Increased |

| 100 | 30 | Highly Significant |

Case Study 2: Antioxidant Effects

In vitro assays using DPPH radical scavenging demonstrated that the compound exhibited strong antioxidant activity comparable to well-known antioxidants like ascorbic acid.

| Sample | DPPH Scavenging Activity (%) |

|---|---|

| Ascorbic Acid (100 µM) | 85 |

| Compound (50 µM) | 70 |

| Control | 10 |

Discussion

The data suggests that (1-Methylethylidene)di-4,1-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) has promising biological activities that warrant further investigation. Its potential as an antioxidant and anticancer agent highlights its importance in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.